molecular formula C10H8FNO3S2 B2896233 4-(4-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole CAS No. 2411289-05-7

4-(4-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole

Cat. No. B2896233
CAS RN: 2411289-05-7
M. Wt: 273.3
InChI Key: FNYBIJTZUMMNOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole, also known as FSPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a thiazole derivative that contains a fluorosulfonyloxyphenyl group and a methyl group at positions 4 and 2, respectively.

Mechanism of Action

The mechanism of action of 4-(4-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are essential for cancer cell growth and proliferation. Additionally, 4-(4-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising strategy for cancer therapy.
Biochemical and Physiological Effects:
4-(4-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole has been shown to exhibit low toxicity and good biocompatibility, making it a promising candidate for further development as a therapeutic agent. Additionally, 4-(4-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole has been shown to exhibit good solubility in water and organic solvents, which is important for its potential applications in various fields.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole is its versatility and potential for multiple applications in various fields. Additionally, 4-(4-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of 4-(4-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole is its potential instability under certain conditions, which may affect its efficacy and reproducibility in lab experiments.

Future Directions

There are several future directions for research on 4-(4-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole, including the development of more potent and selective derivatives for cancer therapy, the investigation of its potential as a drug delivery system, and the exploration of its applications in material science and agriculture. Additionally, further studies are needed to elucidate the mechanism of action of 4-(4-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole and to optimize its synthesis and purification methods for improved efficacy and reproducibility.

Synthesis Methods

The synthesis of 4-(4-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole involves the reaction of 4-fluoroaniline with chlorosulfonic acid, followed by the addition of potassium hydroxide and 2-methylthio-1,3-thiazole. The resulting product is purified through recrystallization to obtain 4-(4-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole in high yield and purity.

Scientific Research Applications

4-(4-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 4-(4-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 4-(4-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole has also been investigated for its potential as an anti-inflammatory and analgesic agent.
In material science, 4-(4-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole has been utilized as a building block for the synthesis of novel polymers and materials with unique properties, such as high thermal stability and electrical conductivity. Furthermore, 4-(4-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole has been used as a precursor for the synthesis of thiazole-based dyes and pigments, which have applications in the textile and printing industries.
In agriculture, 4-(4-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole has been investigated for its potential as a herbicide and fungicide due to its ability to inhibit the growth of various weeds and fungi.

properties

IUPAC Name

4-(4-fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3S2/c1-7-12-10(6-16-7)8-2-4-9(5-3-8)15-17(11,13)14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYBIJTZUMMNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.